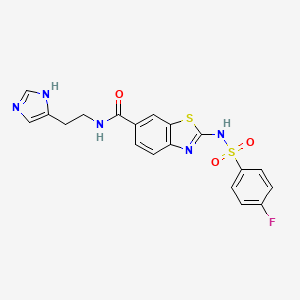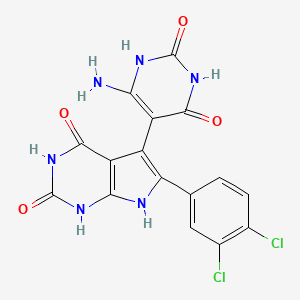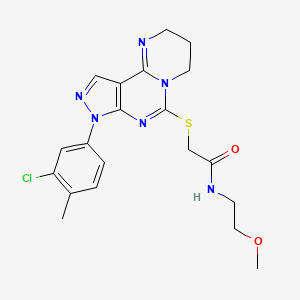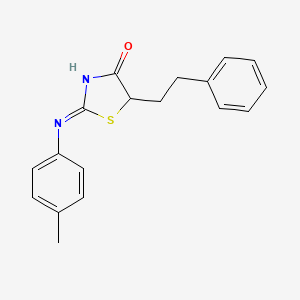
L-Alanyl-O-(4-ethylbenzoyl)-L-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Alanyl-O-(4-ethylbenzoyl)-L-serine: is a synthetic dipeptide compound composed of L-alanine and L-serine, with an ethylbenzoyl group attached to the serine residue
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-O-(4-ethylbenzoyl)-L-serine typically involves the following steps:
Protection of Functional Groups: The amino and hydroxyl groups of L-alanine and L-serine are protected using suitable protecting groups to prevent unwanted side reactions.
Coupling Reaction: The protected L-alanine is coupled with the protected L-serine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Introduction of Ethylbenzoyl Group: The ethylbenzoyl group is introduced to the serine residue through an esterification reaction using ethylbenzoyl chloride in the presence of a base such as triethylamine.
Deprotection: The protecting groups are removed under mild conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-O-(4-ethylbenzoyl)-L-serine can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation: The ethyl group on the benzoyl moiety can be oxidized to form a carboxylic acid.
Substitution: The ethylbenzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
Hydrolysis: L-Alanine, L-serine, and 4-ethylbenzoic acid.
Oxidation: L-Alanyl-O-(4-carboxybenzoyl)-L-serine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
L-Alanyl-O-(4-ethylbenzoyl)-L-serine has several scientific research applications, including:
Medicinal Chemistry: It can be used as a model compound to study peptide-based drug design and development.
Biochemical Research: It serves as a substrate for enzymatic studies, particularly those involving proteases and esterases.
Industrial Applications: It may be used in the synthesis of more complex molecules for pharmaceutical and biotechnological applications.
Mechanism of Action
The mechanism of action of L-Alanyl-O-(4-ethylbenzoyl)-L-serine depends on its specific application. In enzymatic studies, it may act as a substrate for enzymes, undergoing hydrolysis or other reactions. The molecular targets and pathways involved would vary based on the enzyme or biological system being studied.
Comparison with Similar Compounds
L-Alanyl-O-(4-ethylbenzoyl)-L-serine can be compared with other similar dipeptide compounds, such as:
L-Alanyl-L-serine: Lacks the ethylbenzoyl group, making it less hydrophobic and potentially less bioactive.
L-Alanyl-O-(4-methylbenzoyl)-L-serine: Contains a methylbenzoyl group instead of an ethylbenzoyl group, which may affect its reactivity and interactions with enzymes.
The uniqueness of this compound lies in the presence of the ethylbenzoyl group, which can influence its chemical properties and biological activity.
Properties
CAS No. |
921934-43-2 |
|---|---|
Molecular Formula |
C15H20N2O5 |
Molecular Weight |
308.33 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-ethylbenzoyl)oxypropanoic acid |
InChI |
InChI=1S/C15H20N2O5/c1-3-10-4-6-11(7-5-10)15(21)22-8-12(14(19)20)17-13(18)9(2)16/h4-7,9,12H,3,8,16H2,1-2H3,(H,17,18)(H,19,20)/t9-,12-/m0/s1 |
InChI Key |
TVXZIVBFYQOHCT-CABZTGNLSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)OC[C@@H](C(=O)O)NC(=O)[C@H](C)N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)OCC(C(=O)O)NC(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Methylsulfanyl)methyl]pyrrolidine oxalate](/img/structure/B15174345.png)
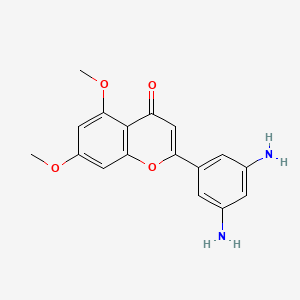
![1,3-Benzenediol, 4-[2-butyl-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B15174356.png)
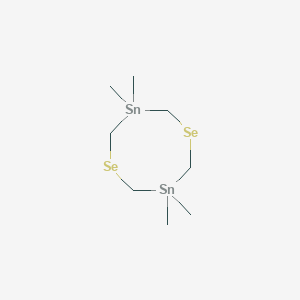
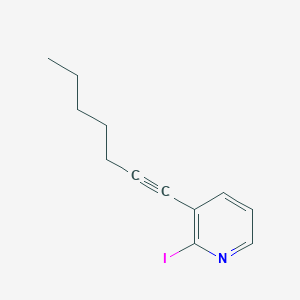
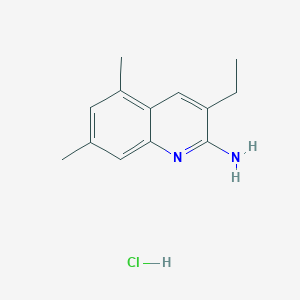
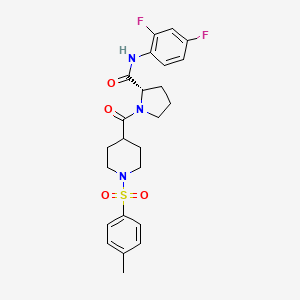
![3-[(3aR,6aS)-5'-fluoro-2',4,6-trioxo-5-(2-phenylethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid](/img/structure/B15174390.png)
![4-{[(Pyridin-2-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B15174392.png)
![1H-pyrrolo[2,3-b]pyridine-5-carbohydrazide](/img/structure/B15174406.png)
